N-(3,3,4,4,4-Pentafluorobut-1-en-2-yl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3,4,4,4-Pentafluorobut-1-en-2-yl)cyclohexanamine is a fluorinated organic compound with the molecular formula C10H14F5N This compound is characterized by the presence of a cyclohexanamine group attached to a pentafluorobutene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,4,4,4-Pentafluorobut-1-en-2-yl)cyclohexanamine typically involves the reaction of cyclohexanamine with 3,3,4,4,4-pentafluorobut-1-ene . The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation of the final product to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(3,3,4,4,4-Pentafluorobut-1-en-2-yl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the pentafluorobutene moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-(3,3,4,4,4-Pentafluorobut-1-en-2-yl)cyclohexanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,3,4,4,4-Pentafluorobut-1-en-2-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways The fluorinated moiety can influence the compound’s reactivity and interactions with other molecules
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3,3,4,4,4-Pentafluorobut-1-en-2-yl)cyclohexanamine is unique due to the presence of both a cyclohexanamine group and a highly fluorinated butene moiety. This combination imparts distinct chemical properties, making it valuable for specific applications that require both fluorination and amine functionality.
Properties
CAS No. |
921193-82-0 |
---|---|
Molecular Formula |
C10H14F5N |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
N-(3,3,4,4,4-pentafluorobut-1-en-2-yl)cyclohexanamine |
InChI |
InChI=1S/C10H14F5N/c1-7(9(11,12)10(13,14)15)16-8-5-3-2-4-6-8/h8,16H,1-6H2 |
InChI Key |
FBROATPXKJYVMG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(C(F)(F)F)(F)F)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.